3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-1,4-dihydroquinolin-4-one
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Overview
Description
3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-1,4-dihydroquinolin-4-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an ethoxyphenyl group, an oxadiazole ring, and a quinolinone moiety
Mechanism of Action
Target of Action
Compounds with a similar 1,2,4-oxadiazole structure have been reported to exhibit anti-infective properties . They have been found to interact with various targets, including bacterial and viral proteins, to exert their effects .
Mode of Action
1,2,4-oxadiazoles, a key structural component of this compound, are known to interact with their targets in a variety of ways, including inhibiting enzyme activity or blocking receptor binding sites . The presence of the ethoxyphenyl and quinolinone groups may also contribute to the compound’s interaction with its targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the formation of the oxadiazole ring through the cyclization of appropriate precursors, followed by the introduction of the ethoxyphenyl and quinolinone groups under controlled conditions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and scalability. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and reproducibility of the compound.
Chemical Reactions Analysis
Types of Reactions
3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-1,4-dihydroquinolin-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in a variety of substituted products with different functional groups.
Scientific Research Applications
3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-1,4-dihydroquinolin-4-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development and pharmacology.
Industry: Utilized in the development of new materials, such as polymers and advanced composites, due to its unique structural properties.
Comparison with Similar Compounds
Similar Compounds
- 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- N-(4-Ethoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine
Uniqueness
Compared to similar compounds, 3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-1,4-dihydroquinolin-4-one stands out due to its unique combination of structural features, which confer distinct chemical reactivity and potential applications. The presence of the oxadiazole ring and the quinolinone moiety, in particular, contribute to its versatility and effectiveness in various scientific research contexts.
Properties
IUPAC Name |
3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3/c1-3-24-13-16(19(25)14-9-5-7-11-17(14)24)21-22-20(23-27-21)15-10-6-8-12-18(15)26-4-2/h5-13H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBWJKOAEUQRKSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC=CC=C21)C3=NC(=NO3)C4=CC=CC=C4OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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